molecular formula C4H10NO6P B14640145 Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide CAS No. 53792-64-6

Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide

Cat. No.: B14640145
CAS No.: 53792-64-6
M. Wt: 199.10 g/mol
InChI Key: MMIUIOAHJPHSOS-UHFFFAOYSA-N
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Description

Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is structurally characterized by the presence of a carboxy group, a methyl group, a phosphonomethyl group, and an N-oxide functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide typically involves the oxidation of N-phosphonomethyl iminodiacetic acid with hydrogen peroxide. This reaction is carried out in a two-phase system (aqueous phase and organic phase) in the presence of a catalyst such as [(Octn)3NMe]3{PO4[WO(O2)2]4}. The reaction conditions include a temperature range of 313–343 K and the reaction orders with respect to the reagents and the catalyst are found to be first order .

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of tertiary amines with aqueous hydrogen peroxide in the presence of polyoxometallates or tungsten peroxo-polyoxo complexes. These methods are environmentally friendly and provide high yields of the desired N-oxide product .

Chemical Reactions Analysis

Types of Reactions: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the N-oxide form of the compound .

Scientific Research Applications

Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical agent.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets and pathways. For instance, in the context of herbicides, it acts as an inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants . This inhibition leads to the disruption of essential metabolic processes, ultimately resulting in the death of the plant.

Comparison with Similar Compounds

    N-phosphonomethyl glycine (Glyphosate): This compound is structurally similar and is widely used as a herbicide.

    N-phosphonomethyl iminodiacetic acid: Another related compound used in the synthesis of glyphosate.

Uniqueness: Carboxy-N-methyl-N-(phosphonomethyl)methanamine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

53792-64-6

Molecular Formula

C4H10NO6P

Molecular Weight

199.10 g/mol

IUPAC Name

2-hydroxy-N-methyl-2-oxo-N-(phosphonomethyl)ethanamine oxide

InChI

InChI=1S/C4H10NO6P/c1-5(8,2-4(6)7)3-12(9,10)11/h2-3H2,1H3,(H,6,7)(H2,9,10,11)

InChI Key

MMIUIOAHJPHSOS-UHFFFAOYSA-N

Canonical SMILES

C[N+](CC(=O)O)(CP(=O)(O)O)[O-]

Origin of Product

United States

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